4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
4-methoxy-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-5-4-7(11)10-6(5)2-3-9-8/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSGJTZFSSJDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646636 | |
| Record name | 4-Methoxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-85-7 | |
| Record name | 4-Methoxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one typically involves:
- Functionalization of a suitably substituted pyridine precursor.
- Introduction of the methoxy group at the 4-position.
- Construction of the fused pyrrole ring via cyclization.
- Reductive or oxidative steps to finalize the heterocyclic core.
This process is generally achieved through a combination of electrophilic aromatic substitution, condensation reactions, and cyclization under reductive conditions.
Stepwise Preparation Method
Starting Material Preparation
Halogenated Pyridine Derivative : The synthesis often begins with a halogenated pyridine such as 2-bromo-5-methylpyridine or a related substituted pyridine. This precursor is functionalized to introduce oxygen or nitro groups that facilitate further transformations.
Oxidation and Nitration : For example, 2-bromo-5-methylpyridine can be oxidized to the corresponding pyridine N-oxide using m-chloroperbenzoic acid. Subsequent nitration with fuming nitric acid in sulfuric acid introduces a nitro group at the 4-position, yielding 2-bromo-5-methyl-4-nitropyridine 1-oxide.
Introduction of Methoxy Group
- The methoxy substituent at the 4-position can be introduced either by nucleophilic aromatic substitution on a suitable leaving group or by using methoxy-substituted boronic acids in cross-coupling reactions.
Formation of Key Intermediate
- Treatment of the nitro-substituted pyridine N-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) affords a key intermediate featuring a vinylamine moiety.
Cyclization to Pyrrolo[3,2-c]pyridine Core
- Reductive cyclization is typically performed using iron powder in acetic acid at elevated temperatures (~100 °C). This step reduces the nitro group and promotes ring closure to form the fused pyrrolo[3,2-c]pyridine core.
Purification
- The crude product is neutralized, extracted with organic solvents such as ethyl acetate, washed, dried, and purified by silica gel chromatography using solvent mixtures like n-hexane/ethyl acetate.
Representative Synthetic Scheme (Adapted)
| Step | Reagents/Conditions | Product/Transformation |
|---|---|---|
| 1 | 2-Bromo-5-methylpyridine + m-chloroperbenzoic acid | 2-Bromo-5-methylpyridine N-oxide |
| 2 | Fuming HNO3 / H2SO4 nitration | 2-Bromo-5-methyl-4-nitropyridine 1-oxide |
| 3 | DMF-DMA in DMF | Vinylamine intermediate |
| 4 | Fe powder, AcOH, 100 °C | Cyclized 6-bromo-1H-pyrrolo[3,2-c]pyridine |
| 5 | Purification by chromatography | Pure pyrrolo[3,2-c]pyridine derivative |
Alternative Methods and Cross-Coupling Reactions
Suzuki Cross-Coupling : For derivatives bearing aryl or methoxy substituents, Suzuki coupling of the bromo-substituted pyrrolo[3,2-c]pyridine intermediate with arylboronic acids (including methoxy-substituted phenylboronic acids) is employed. This is catalyzed by Pd(PPh₃)₄ in a mixture of 1,4-dioxane and water under nitrogen atmosphere, often assisted by microwave irradiation to improve reaction rates and yields.
Copper(II) Acetate Mediated Coupling : Alternatively, copper(II) acetate with potassium carbonate and pyridine in 1,4-dioxane under microwave conditions can facilitate the coupling of 3,4,5-trimethoxyphenylboric acid to the pyrrolo[3,2-c]pyridine core.
Detailed Reaction Conditions and Yields
| Compound | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2-Bromo-5-methylpyridine N-oxide | m-Chloroperbenzoic acid, room temp | High | Clean oxidation |
| 2-Bromo-5-methyl-4-nitropyridine 1-oxide | Fuming HNO3/H2SO4, 0 °C to RT | Moderate to High | Controlled nitration |
| Vinylamine intermediate | DMF-DMA, DMF, reflux | Moderate | Key intermediate for cyclization |
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Fe powder, AcOH, 100 °C, 5 h | 70-80 | Reductive cyclization |
| 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Cu(OAc)2, K2CO3, pyridine, microwave, 85 °C, 30 min | 60-75 | Copper-mediated coupling |
| 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, microwave, 125 °C, 26 min | 65-85 | Suzuki cross-coupling |
Analytical and Purification Techniques
Chromatography : Silica gel column chromatography with n-hexane/ethyl acetate or dichloromethane/ethyl acetate gradients is used to purify intermediates and final products.
Spectroscopic Characterization : Proton nuclear magnetic resonance (^1H NMR) confirms the structure and substitution pattern, with characteristic chemical shifts for the pyrrolo[3,2-c]pyridine core and methoxy groups.
Mass Spectrometry (HRMS) : High-resolution mass spectrometry validates molecular weights and confirms molecular formulas.
Research Findings and Optimization Notes
The use of microwave irradiation significantly reduces reaction times in coupling steps while maintaining or improving yields.
Iron powder and acetic acid provide an efficient reductive environment for cyclization without requiring expensive catalysts.
The choice of boronic acid substituents allows structural diversification, including methoxy substitution at the 4-position, enabling the synthesis of 4-methoxy derivatives.
Reaction conditions such as temperature, solvent, and base are critical for optimizing yields and minimizing side reactions.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Purpose | Yield Range |
|---|---|---|---|---|
| Oxidation | m-Chloroperbenzoic acid | RT | Pyridine N-oxide formation | High |
| Nitration | Fuming HNO3 / H2SO4 | 0 °C to RT | Nitro group introduction | Moderate-High |
| Vinylamine Formation | DMF-DMA, DMF | Reflux | Intermediate for cyclization | Moderate |
| Cyclization | Fe powder, AcOH | 100 °C, 5 h | Pyrrolo[3,2-c]pyridine core formation | 70-80% |
| Coupling (Cu-mediated) | Cu(OAc)2, K2CO3, pyridine | Microwave, 85 °C, 30 min | Introduction of methoxyaryl group | 60-75% |
| Coupling (Pd-catalyzed) | Pd(PPh3)4, K2CO3, dioxane/H2O | Microwave, 125 °C, 26 min | Aryl substitution diversification | 65-85% |
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 164.16 g/mol
- CAS Number : 1000342-85-7
- IUPAC Name : 4-methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
The compound features a fused pyrrole and pyridine ring system with a methoxy group, contributing to its unique biological activities and interactions.
Medicinal Chemistry
The compound is under investigation for its potential therapeutic effects against various diseases, particularly cancers. Its ability to inhibit FGFRs makes it a candidate for developing targeted therapies in oncology.
Biological Research
Studies have demonstrated its antimicrobial and anticancer properties. The compound's influence on cellular processes such as apoptosis and cell cycle regulation is being explored further.
Chemical Synthesis
This compound serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation and substitution reactions.
Industrial Applications
In industry, this compound is being evaluated for its role in developing new materials and chemical processes. Its unique structure allows for modifications that can lead to novel applications in material science.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at low concentrations, with IC50 values demonstrating potent inhibitory effects on FGFRs (7 nM for FGFR1) .
Case Study 2: Biochemical Pathways
Research focusing on the metabolic pathways of this compound revealed that it undergoes hepatic metabolism involving oxidation and conjugation, influencing its bioavailability and efficacy .
Mechanism of Action
The mechanism of action of 4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Methoxy-Substituted Pyrrolopyridinones
5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS: 178393-14-1)
- Structural Difference : Methoxy group at the 5-position instead of 4.
- Molecular Formula : C₈H₈N₂O₂ (MW: 164.16).
- This compound is commercially available, unlike its 4-methoxy counterpart .
Table 1: Comparison of Methoxy-Substituted Pyrrolopyridinones
Halogenated Derivatives: Chloro-Substituted Pyrrolopyridinones
Chloro-substituted analogs demonstrate how halogenation impacts biological activity and synthetic pathways:
- 6-Chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (CAS: 136888-17-0) :
Table 2: Chloro-Substituted Pyrrolopyridinones
Heterocyclic Variants: Thieno vs. Pyrrolo Scaffolds
Replacing the pyrrole nitrogen with sulfur generates thieno[3,2-c]pyridin-2(3H)-one derivatives:
- Used in pharmaceutical reference standards .
Functional Group Modifications: Acyl and Alkyl Derivatives
- 3-Arylmethyleneimidazo[1,2-a]pyridin-2(3H)-one: Synthesized via domino reactions involving bromination and keto-enol tautomerism . Demonstrates broader bioactivity (e.g., antimicrobial properties) compared to pyrrolopyridinones .
- 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one: Synthesized via Cu(II)-mediated oxidative coupling, achieving 88% yield .
Biological Activity
4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is an organic compound belonging to the pyrrolopyridine family. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its role as an inhibitor of fibroblast growth factor receptors (FGFRs). This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and potential applications in therapeutic contexts.
- Chemical Formula : CHNO
- Molecular Weight : 164.16 g/mol
- CAS Number : 1000342-85-7
Structure
The structure of this compound features a fused pyrrole and pyridine ring system with a methoxy group. This unique arrangement contributes to its biological activity.
Target and Mode of Action
The primary target of this compound is the FGFR family. Upon binding to FGFRs, the receptor undergoes dimerization and subsequent autophosphorylation, activating downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.
Inhibitory Potency
The compound exhibits potent inhibitory activity against FGFRs:
- FGFR1 : IC50 = 7 nM
- FGFR2 : IC50 = 9 nM
- FGFR3 : IC50 = 25 nM
These values indicate a strong affinity for these receptors, making it a promising candidate for further development in cancer therapies.
Anticancer Effects
In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis. The compound's ability to trigger programmed cell death in cancer cells highlights its potential as an anticancer agent.
Pharmacokinetics
The compound is characterized by a low molecular weight and favorable pharmacokinetic properties, which may enhance its bioavailability and therapeutic efficacy. However, specific data on absorption, distribution, metabolism, and excretion (ADME) remain limited.
Study on Anticancer Activity
A study published in ChemRxiv evaluated the anticancer properties of various pyrrolopyridine derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with a focus on breast cancer models. The study concluded that the compound's mechanism involves FGFR inhibition leading to reduced cell viability and increased apoptosis rates .
Comparative Analysis with Similar Compounds
A comparison with other pyrrolopyridine derivatives reveals that while many possess anticancer properties, this compound stands out due to its specific binding affinity for FGFRs. This specificity may lead to fewer off-target effects compared to broader-spectrum agents.
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | FGFR1: 7 FGFR2: 9 FGFR3: 25 | Anticancer (breast cancer) |
| Other Pyrrolopyridines | Varies | General anticancer activity |
Q & A
Q. Basic
- ¹H/¹³C NMR : In DMSO-d₆, the methoxy group resonates at δ ~3.8 ppm (¹H) and ~55 ppm (¹³C), while the lactam carbonyl appears at ~165 ppm (¹³C) .
- IR Spectroscopy : Confirms the lactam carbonyl (1700–1720 cm⁻¹) and methoxy C–O stretch (1250–1270 cm⁻¹) .
- Mass Spectrometry (ESI+) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., m/z 193.07 for C₈H₈N₂O₂) .
How can researchers validate the purity of this compound in complex matrices?
Q. Advanced
- HPLC-UV/MS : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (0.1% TFA) in gradient mode (5–95% over 20 min). Detect at λ=254 nm for UV and confirm via MS .
- Purity Threshold : ≥98% purity is achievable, with impurities (e.g., des-methoxy byproducts) quantified using area normalization .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) to rule out solvent residues .
What strategies address contradictory biological activity data in SAR studies of pyrrolo-pyridine derivatives?
Q. Advanced
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., CRF-1 receptor binding) with cell-based viability assays to distinguish direct activity from off-target effects .
- Substituent Optimization : Modify electron-donating groups (e.g., methoxy at position 4) to enhance receptor affinity. For example, 4-methoxy derivatives show 10-fold higher activity than 4-ethoxy analogs in kinase inhibition studies .
- Molecular Docking : Use X-ray crystallography data (e.g., PDB 4K5Y) to resolve discrepancies in binding modes .
How to optimize reaction conditions for introducing substituents at the 3-position of the pyrrolo-pyridine core?
Q. Advanced
- Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos catalyst with Cs₂CO₃ in toluene at 110°C to introduce aryl/alkyl amines. Yields up to 75% are achievable with <5% homocoupling byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) for Suzuki-Miyaura couplings using Pd(PPh₃)₄ and 3,4-dimethoxyphenylboronic acid in dioxane/H₂O .
- Workup : Extract with dichloromethane and remove Pd residues via activated charcoal filtration .
What are the methodological challenges in analyzing regioselectivity during functionalization of the pyrrolo-pyridine scaffold?
Q. Advanced
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen participation in cyclization reactions via 2D NMR (HSQC) .
- Competitive Reaction Monitoring : Employ LC-MS to quantify competing pathways (e.g., C-3 vs. C-5 substitution) under varying temperatures and catalysts .
- DFT Calculations : Predict regioselectivity using B3LYP/6-31G(d) to model transition states for methoxylation vs. chlorination .
How to mitigate degradation of this compound under acidic/basic conditions?
Q. Advanced
- pH Stability Studies : The lactam ring hydrolyzes at pH <2 or >12. Store in neutral buffers (e.g., PBS, pH 7.4) at –20°C to prolong stability .
- Protective Groups : Temporarily protect the lactam carbonyl as a tert-butyl ester during functionalization to prevent ring-opening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
